(1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol
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Overview
Description
(1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a difluorophenyl group, a phenyl group, and a pyrazolyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 2,4-difluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to yield the methanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 2,4-difluorobenzaldehyde, while reduction can produce 2,4-difluorobenzyl alcohol .
Scientific Research Applications
Chemistry
In chemistry, (1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy .
Medicine
In medicine, derivatives of this compound have shown promise as antifungal and antibacterial agents. The presence of the difluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy against microbial infections .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar difluorophenyl group.
Voriconazole: Another triazole antifungal with enhanced activity due to additional functional groups.
2,4-Difluoroacetophenone: A simpler compound with a difluorophenyl group but lacking the pyrazole and methanol moieties
Uniqueness
What sets (1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol apart from these similar compounds is its unique combination of the difluorophenyl, phenyl, and pyrazolyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H12F2N2O |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
[1-(2,4-difluorophenyl)-3-phenylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H12F2N2O/c17-13-6-7-15(14(18)8-13)20-9-12(10-21)16(19-20)11-4-2-1-3-5-11/h1-9,21H,10H2 |
InChI Key |
WYKYUMGLXIZTMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CO)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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